Cas no 1695656-05-3 (2-methyl-5-(oxan-4-yl)piperidine)

2-Methyl-5-(oxan-4-yl)piperidine is a versatile heterocyclic compound featuring a piperidine core substituted with a methyl group at the 2-position and a tetrahydropyran (oxane) moiety at the 5-position. This structure imparts unique steric and electronic properties, making it valuable as a chiral building block in pharmaceutical and agrochemical synthesis. The oxane ring enhances solubility and conformational stability, while the piperidine scaffold offers functionalization potential for nitrogen-based derivatization. Its rigid yet tunable framework is advantageous in medicinal chemistry for modulating bioavailability and target selectivity. The compound’s well-defined stereochemistry also supports applications in asymmetric synthesis and catalyst design. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
2-methyl-5-(oxan-4-yl)piperidine structure
1695656-05-3 structure
Product name:2-methyl-5-(oxan-4-yl)piperidine
CAS No:1695656-05-3
MF:C11H21NO
MW:183.290543317795
CID:5925350
PubChem ID:106778955

2-methyl-5-(oxan-4-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 2-methyl-5-(tetrahydro-2H-pyran-4-yl)-
    • 2-methyl-5-(oxan-4-yl)piperidine
    • 1695656-05-3
    • EN300-1477969
    • Inchi: 1S/C11H21NO/c1-9-2-3-11(8-12-9)10-4-6-13-7-5-10/h9-12H,2-8H2,1H3
    • InChI Key: DEBBTOGZAKZIID-UHFFFAOYSA-N
    • SMILES: N1CC(C2CCOCC2)CCC1C

Computed Properties

  • Exact Mass: 183.162314293g/mol
  • Monoisotopic Mass: 183.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 0.946±0.06 g/cm3(Predicted)
  • Boiling Point: 268.4±33.0 °C(Predicted)
  • pka: 10.46±0.10(Predicted)

2-methyl-5-(oxan-4-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1477969-0.05g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
0.05g
$1104.0 2023-05-26
Enamine
EN300-1477969-0.1g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
0.1g
$1157.0 2023-05-26
Enamine
EN300-1477969-5.0g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
5g
$3812.0 2023-05-26
Enamine
EN300-1477969-2500mg
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
2500mg
$1931.0 2023-09-28
Enamine
EN300-1477969-10000mg
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
10000mg
$4236.0 2023-09-28
Enamine
EN300-1477969-250mg
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
250mg
$906.0 2023-09-28
Enamine
EN300-1477969-0.25g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
0.25g
$1209.0 2023-05-26
Enamine
EN300-1477969-10.0g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
10g
$5652.0 2023-05-26
Enamine
EN300-1477969-2.5g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
2.5g
$2576.0 2023-05-26
Enamine
EN300-1477969-1.0g
2-methyl-5-(oxan-4-yl)piperidine
1695656-05-3
1g
$1315.0 2023-05-26

Additional information on 2-methyl-5-(oxan-4-yl)piperidine

Exploring the Chemical Profile and Applications of 2-methyl-5-(oxan-4-yl)piperidine (CAS No. 1695656-05-3)

In the realm of organic chemistry, 2-methyl-5-(oxan-4-yl)piperidine (CAS No. 1695656-05-3) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its piperidine core substituted with a methyl group at the 2-position and an oxane (tetrahydropyran) ring at the 5-position, represents a versatile intermediate in pharmaceutical and agrochemical research. Its molecular formula, C11H21NO, and molecular weight of 183.29 g/mol make it a valuable candidate for drug discovery and material science.

The 2-methyl-5-(oxan-4-yl)piperidine structure combines the rigidity of the piperidine ring with the flexibility of the oxane moiety, offering a balanced profile for binding to biological targets. Researchers have explored its role in modulating central nervous system (CNS) receptors, particularly in the context of neurodegenerative diseases and pain management. The compound's lipophilicity and hydrogen-bonding capacity are critical factors influencing its pharmacokinetic properties, making it a subject of interest in medicinal chemistry optimization.

Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 2-methyl-5-(oxan-4-yl)piperidine. Machine learning models often prioritize such scaffolds due to their bioisosteric potential and compatibility with fragment-based drug design. Searches for "piperidine derivatives in CNS drugs" or "oxane-containing bioactive molecules" reflect the growing demand for innovative chemical entities. This aligns with the industry's shift toward targeted therapies and precision medicine.

Synthetic routes to CAS No. 1695656-05-3 typically involve multi-step sequences, including reductive amination or cyclization strategies. The compound's stereochemistry is another area of focus, as enantiopure forms may exhibit distinct biological activities. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and confirming structural integrity.

Beyond pharmaceuticals, 2-methyl-5-(oxan-4-yl)piperidine finds utility in catalysis and material science. Its ability to act as a ligand or building block for metal-organic frameworks (MOFs) has been explored in academic studies. Environmental considerations also drive interest in its green synthesis methods, with researchers investigating solvent-free reactions and biocatalytic approaches to reduce waste.

In summary, 2-methyl-5-(oxan-4-yl)piperidine (CAS No. 1695656-05-3) exemplifies the intersection of structural ingenuity and practical utility. Its relevance to drug development, catalysis, and sustainable chemistry ensures its continued prominence in scientific discourse. As search queries for "piperidine-based drug candidates" and "heterocyclic compound applications" surge, this compound remains a focal point for innovation.

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